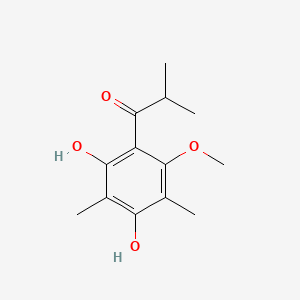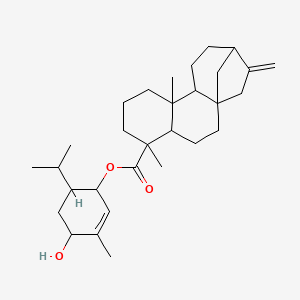
Wedelobatin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wedelobatin A is a useful research compound. Its molecular formula is C30H46O3 and its molecular weight is 454.695. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Allelopathic Properties : Wedelia trilobata, which contains Wedelobatin A, exhibits significant allelopathic effects. This means it can suppress the growth of neighboring plants through the release of allelochemicals. Such properties have implications for natural weed control and understanding plant competition dynamics (Azizan et al., 2016); (S. S. et al., 2021).
Antimalarial Activity : Novel compounds like wedelolides A and B, isolated from Wedelia trilobata, show antimalarial properties. These findings open up possibilities for developing new antimalarial drugs (Quang Ton That et al., 2007).
Wound Healing Potential : Extracts from Wedelia trilobata leaves have been studied for their wound healing capabilities. The plant's properties may support the growth of fibroblasts and offer antimicrobial effects, which are crucial for the wound healing process (Balekar et al., 2012).
Inhibition of Cancer Cell Growth : Wedelolactone, a compound from Wedelia trilobata, has been shown to inhibit the growth of breast cancer cells by acting as a proteasome inhibitor. This opens up potential avenues for cancer therapy (Nehybová et al., 2017).
Anti-inflammatory Effects : Studies have shown that wedelolactone can inhibit inflammation by impacting the NF-kappaB Pathway in cells. This suggests potential applications in treating inflammatory conditions (Yuan et al., 2013).
Effects on Bone Health : Research indicates that wedelolactone can enhance osteoblastogenesis, the process of bone formation, and suppress osteoclastogenesis, which is involved in bone resorption. This dual action makes it a potential therapeutic agent for osteoporosis (Liu et al., 2016).
Propriétés
IUPAC Name |
(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h14,18,21-26,31H,4,7-13,15-17H2,1-3,5-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKJIDAGDGTENO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3CCC(C4)C(=C)C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
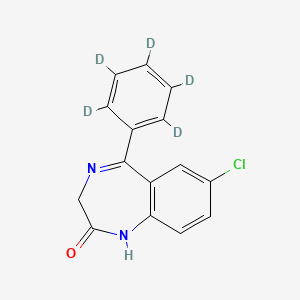
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)
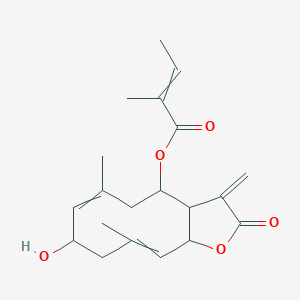
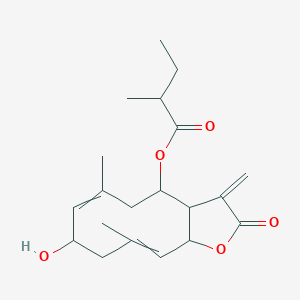
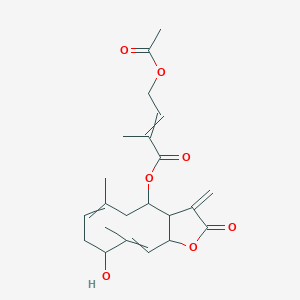
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
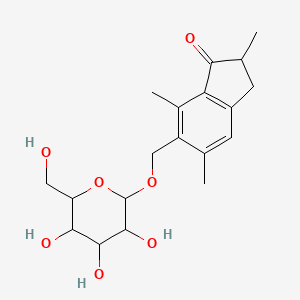
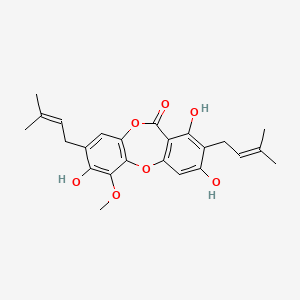
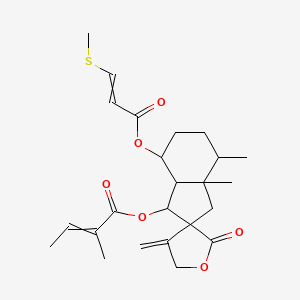
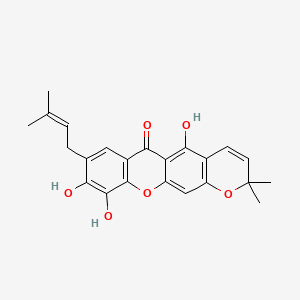
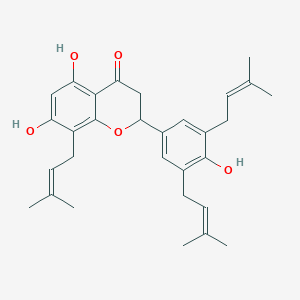
![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)
